molecular formula C7H4ClF4N B056472 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline CAS No. 123973-31-9

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Cat. No. B056472
M. Wt: 213.56 g/mol
InChI Key: AIBDHZJCYMSHOK-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N . It is also known by other names such as 2-Chloro-α,α,α-trifluoro-p-toluidine and 4-Amino-3-chlorobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), and a trifluoromethyl group (CF3) . The exact structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is not available in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(trifluoromethyl)aniline include a refractive index of 1.5030, a boiling point of 214-218 °C, and a density of 1.4160 g/mL at 25 °C . The properties of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline may be similar but are not specified in the retrieved sources.

Scientific Research Applications

  • Nonlinear Optical Materials : A study explored the vibrational analysis of related compounds (including 4-fluoro-3-(trifluoromethyl)aniline) using Fourier Transform-Infrared and Raman techniques. The research indicated potential applications in nonlinear optical (NLO) materials due to hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions (Revathi et al., 2017).

  • Pharmaceutical Synthesis : The preparation of Isatin derivatives, which include fluoro-, chloro-, bromo-, trifluoromethyl-groups synthesized from m-substituted aniline, suggests pharmaceutical applications. These derivatives were synthesized using the Sandmeyer method, indicating the importance of such compounds in drug development (Zhenmin, 2008).

  • Organic Synthesis : A paper discussed using 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in the Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is significant for synthesizing useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

  • Metabolic Studies : Research on the metabolism of 3-Chloro-4-fluoro-aniline in dogs and rats revealed its conversion into various metabolites, indicating its potential use in studying drug metabolism and environmental toxicology (Baldwin & Hutson, 1980).

  • Optical Limiting Applications : Another study investigated the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline for potential use in optical limiting applications. This includes an analysis of its molecular docking postures, suggesting potential therapeutic applications (George et al., 2021).

properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBDHZJCYMSHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601278
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

CAS RN

123973-31-9
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-(trifluoromethyl)aniline (498 g, 2.783 mmol, 1.00 eq.) in acetonitrile (5 L) was added N-chlorosuccinimide (NCS, 408 g, 3.06 mmol, 1.1 eq.). Then the solution was heated under reflux for 3 hours and then concentrated under vacuum, diluted with petroleum ether (PE 1 L) and filtered. The filtrate was concentrated under vacuum to afford a red oil. The oily product was purified by vacuum distillation to give 2-chloro-6-fluoro-4-(trifluoromethyl)aniline as a yellow liquid (420 g, 71%).
Quantity
498 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
The identification of highly potent and orally active phenylpyrazines for the inhibition of PDE10A is reported. The new analogues exhibit subnanomolar potency for PDE10A, …
Number of citations: 80 pubs.acs.org

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